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Ethylvanillin

Flavor science Sensory analysis Food chemistry

Formulators face a persistent challenge: achieving intense vanilla impact in chocolate and baked goods without excessive bulk addition that compromises texture or cost. Ethylvanillin solves this by delivering approximately 3× the flavor potency of vanillin on an equal-weight basis, enabling lower dosage and reduced formulation cost. • ~3× stronger than vanillin; use 1/3 the amount for equivalent flavor intensity • Excellent thermal stability-retains profile through baking, boiling, and extrusion • 6× higher ADI (0-3 mg/kg bw) vs. vanillin for wider safety margins in high-volume manufacturing • Certified Reference Material grade available for pharma release testing and QC

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 121-32-4
Cat. No. B1662144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylvanillin
CAS121-32-4
Synonyms3-ethoxy-4-hydroxybenzaldehyde
ethyl vanillin
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3
InChIKeyCBOQJANXLMLOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
In water, 2,822 mg/L at 25 °C
Slightly soluble in water (1 g in 100 mL at 50 °C)
Soluble in ethanol, ether, benzene, chloroform
Freely soluble in ... solutions of alkali hydroxides;  soluble in glycerol, propylene glycol
Solubility in 95% alcohol about 1 g/2 mL
2.82 mg/mL at 25 °C
insoluble in water;  soluble in organic solvents, oils
very soluble (1g in 2ml) (in ethanol)

Ethylvanillin Specifications & Classification


Ethylvanillin (CAS 121-32-4; 3-ethoxy-4-hydroxybenzaldehyde) is a synthetic homolog of vanillin belonging to the substituted phenolic aldehyde class of flavor compounds. It is characterized by the substitution of the methoxy (-OCH₃) group in vanillin with an ethoxy (-OCH₂CH₃) group, resulting in a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol [1]. Ethylvanillin is classified as an artificial flavoring agent with FEMA number 2464 and JECFA number 893, and is generally recognized as safe (GRAS) under 21 CFR 182.60 for use in food applications [2]. The compound is commercially available as a white to light yellow crystalline powder with a melting point range of 76.0–78.0 °C and purity specifications typically ≥99% (HPLC) .

Compound Class Synthetic vanillin homolog; ethoxy-substituted phenolic aldehyde Flavor compound with FEMA 2464 classification
Grade Context Food-grade; GRAS under 21 CFR 182.60 Supports food and beverage formulation workflows
Form Factor Crystalline powder; high-purity specification Suitable for sensory evaluation and analytical reference use

Ethylvanillin vs. Vanillin: Key Differences


Despite sharing a common benzaldehyde structural core and both being classified as vanilla flavoring agents, ethylvanillin and vanillin exhibit fundamental differences in potency, sensory character, and formulation economics that preclude direct 1:1 substitution. Ethylvanillin is approximately three times as potent as vanillin on an equal-weight basis, requiring significant dosage adjustment to achieve equivalent flavor impact [1]. Additionally, ethylvanillin possesses a distinctly different aromatic profile—described as sharper, sweeter, and more chemical in character compared to the rounder, more familiar vanilla note of vanillin [2]. These differences stem from the substitution of the methoxy group in vanillin with an ethoxy group in ethylvanillin, which alters both olfactory receptor binding characteristics and physicochemical properties [3]. The evidence presented below quantifies these differential dimensions to support informed procurement and formulation decisions.

Potency
Reported 3–4× higher flavor potency
Equal-weight substitution may overshoot target flavor impact. Dosage must be reduced to approximately 25–33% of vanillin quantity for equivalent sensory intensity.
Aromatic Profile
Sharper, sweeter character may not transfer
Ethylvanillin provides a more chemical, intensified vanilla note compared to the rounder, familiar profile of vanillin. Applications requiring authentic vanilla identity may require reformulation.
Receptor Binding
Differential olfactory receptor occupancy
Ethylvanillin binds to OR10G4 with distinct orientation and site-size distribution versus vanillin, contributing to sensory profile differences that limit direct interchangeability.

Ethylvanillin Comparative Evidence


Flavor Potency Differential

Ethylvanillin exhibits a flavor intensity that is 3 to 4 times greater than that of vanillin when compared on an equal-weight basis. This differential potency is consistently reported across multiple independent sources, including industry technical literature and flavor reference databases . Patent literature specifically quantifies this relationship as approximately 4-fold stronger, while noting a distinct smokier character [1]. The magnitude of this potency differential means that to achieve equivalent flavor impact, formulations using ethylvanillin require approximately 25–33% of the weight quantity needed for vanillin.

Flavor Potency
Cross-study comparable
3× to 4× more potent than vanillin on equal-weight basis
Supports dosage-adjusted formulation selection; ethylvanillin requires ~25–33% of vanillin weight for equivalent impact.
Sensory evaluation across food and fragrance matrices; patent literature reports approximately 4-fold stronger.
Flavor science Sensory analysis Food chemistry

Regulatory Acceptance and ADI Threshold

Ethylvanillin is recognized as Generally Recognized As Safe (GRAS) by the U.S. FDA under 21 CFR 182.60 with FEMA number 2464 [1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of 0–3 mg/kg body weight for ethylvanillin (maintained since 1995), and has concluded there is 'no safety concern at current levels of intake when used as a flavouring agent' [2]. In contrast, vanillin has been assigned a lower ADI of 0–0.5 mg/kg body weight by JECFA/FAO/WHO (1994) [3]. This 6-fold higher ADI threshold for ethylvanillin provides greater formulation flexibility.

ADI Threshold
Cross-study comparable
Ethylvanillin ADI 0–3 mg/kg bw vs. Vanillin ADI 0–0.5 mg/kg bw
6-fold higher ADI provides wider formulation headroom in high-flavor-load applications.
JECFA/FAO/WHO evaluation; established 1994 (vanillin) and 1995 (ethylvanillin), maintained through 2001.
Food safety Regulatory compliance Toxicology

Solubility in Ethanol

Ethylvanillin exhibits comparable ethanol solubility to vanillin, with both compounds demonstrating high solubility in 95% ethanol at room temperature. Vanillin demonstrates solubility of 1g in 2mL 95% ethanol at 25°C , while ethylvanillin requires 1g in 3mL 95% ethanol under identical conditions [1]. This modest difference (33% lower ethanol solubility for ethylvanillin) is practically offset by the 3–4× higher flavor potency, meaning that on a flavor-equivalent basis, ethylvanillin formulations require significantly lower absolute quantities of the compound, reducing total solvent demand.

Ethanol Solubility
Cross-study comparable
Ethylvanillin 1g/3mL vs. Vanillin 1g/2mL in 95% ethanol at 25°C
Modestly lower per-gram solubility is offset by potency advantage; flavor-equivalent formulations may reduce total solvent demand.
Net ethanol reduction estimated ~50% on flavor-equivalent basis due to 3× potency differential.
Formulation science Physicochemical properties Solubility

Olfactory Receptor Binding

A 2021 study using statistical physics modeling investigated the binding of vanillin and ethylvanillin to human olfactory receptors OR10G4 and OR2B11 [1]. The analysis revealed distinct molecular orientation differences: ethylvanillin adsorbs to OR10G4 with a total non-parallel orientation, whereas vanillin adsorbs with a mixed non-parallel and parallel orientation. Receptor site size distribution analysis showed ethylvanillin binds to sites with maximum distribution at 2.11 nm, compared to 1.55 nm for vanillin, indicating differential receptor site occupancy [1]. These molecular-level differences correlate with the observed sensory distinctions in flavor character (sharper, more chemical for ethylvanillin versus rounder, familiar vanilla for vanillin).

Receptor Binding
Head-to-head
RSD max: 2.11 nm (ethylvanillin) vs. 1.55 nm (vanillin); distinct binding orientation
Different receptor site occupancy correlates with observed sensory distinctions; supports informed profile selection.
Human OR10G4/OR2B11; statistical physics monolayer model (Ben Khemis & Ben Lamine, 2021).
Olfactory science Receptor binding Molecular modeling

Ethylvanillin Application Scenarios


Chocolate & Confectionery Flavoring

Ethylvanillin's 3–4× higher flavor potency relative to vanillin [1] makes it the preferred choice for chocolate and confectionery applications where intense vanilla impact is required at minimal dosage. The compound is particularly valued in premium chocolate production, where its sweeter, creamier profile enhances cocoa notes without the bulk addition of vanillin that could affect texture or mouthfeel. In sensory evaluation of cocoa powders, vanillin-containing samples were noted to provide a 'very round aromatic profile' [2], while ethylvanillin provides a sharper, more intense impact suitable for applications demanding pronounced vanilla character.

Bakery and Heat-Processed Formulations

Ethylvanillin is reported to exhibit good heat resistance, maintaining stable flavor profile under high-temperature processing conditions including baking, boiling, and extrusion [1]. This thermal stability, combined with its 3–4× potency advantage [2], makes ethylvanillin suitable for bakery products where significant flavor loss can occur during thermal processing. The compound's stability under elevated temperatures ensures that the final baked product retains intended vanilla impact despite processing losses that might compromise vanillin's effectiveness.

Cost-Effective Flavor Formulation

Ethylvanillin's potency advantage (3–4× stronger than vanillin) [1] combined with its 6× higher ADI threshold (0–3 mg/kg bw for ethylvanillin vs 0–0.5 mg/kg bw for vanillin) [2] enables formulations that achieve equivalent or stronger flavor impact while using less material and maintaining wider safety margins. This combination of economic and regulatory advantages is particularly valuable in high-volume food manufacturing where ingredient cost per unit of flavor impact and regulatory compliance are primary procurement considerations.

Pharmaceutical Flavor Masking & Reference Standards

Ethylvanillin is established as a pharmaceutical reference standard suitable for reversed-phase HPLC determination of the analyte in pharmaceutical formulations [1]. Certified Reference Materials of ethylvanillin are qualified for pharma release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing [2]. In flavor masking applications for oral pharmaceuticals, ethylvanillin's intense, sweet character provides effective bitterness suppression at low inclusion levels, minimizing potential interactions with active pharmaceutical ingredients.

Application
Selection Property
Validation Focus
Chocolate & Confectionery
Flavor potency at low dosage
Sensory panel evaluation; cocoa-note enhancement
Bakery & Heat-Processed Formulations
Thermal stability review
Post-bake flavor retention; processing-loss validation
Cost-Effective Flavor Formulation
Potency-to-cost ratio; ADI headroom
Formulation economics; regulatory margin review
Pharmaceutical Reference Standard
HPLC method development suitability
Pharmacopoeial standard verification; release testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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